

Iberin: A Technical Guide to its Safety Profile and Toxicological Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iberin*

Cat. No.: B1674146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iberin, a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered interest for its potential therapeutic properties, including anticancer and antioxidant activities. This technical guide provides a comprehensive overview of the currently available safety profile and toxicological data for **Iberin**. While a complete toxicological dossier in accordance with modern regulatory standards is not publicly available, this document synthesizes existing data, outlines standard toxicological testing protocols relevant to its assessment, and presents key information in a structured format to aid researchers and drug development professionals.

Chemical and Physical Properties

Property	Value
Chemical Name	1-isothiocyanato-3-(methylsulfinyl)propane
Synonyms	Iberin, IMSP
CAS Number	505-44-2
Molecular Formula	C ₅ H ₉ NOS ₂
Molecular Weight	163.26 g/mol
Appearance	Colorless to yellow liquid

Toxicological Data

Acute Toxicity

Specific LD50 values for **Iberin** through oral, dermal, or inhalation routes are not readily available in the public domain. However, a study in male Fischer F344 rats provides some insight into its acute oral toxicity.[\[1\]](#)

Species	Route	Doses		Reference
		Administered (mmol/kg body weight)	Observed Effects	
Rat (Fischer 344, male)	Oral (gavage)	0.1, 0.3, 0.6, 1.0, 2.0	Dose-dependent decrease in body weight for the first 24 hours. Multifocal hemorrhages and erosions of the stomach mucosa at doses >0.3 mmol/kg, with severity increasing with dose. Mucosal lesions resolved by 72 hours in all but the 2.0 mmol/kg group. No significant lesions in the liver or kidney.	[1]

The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for **Iberin** based on notifications from companies[\[2\]](#):

Hazard Class	Hazard Statement
Acute Toxicity, Oral	H301: Toxic if swallowed
Acute Toxicity, Dermal	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	H331: Toxic if inhaled
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-term Hazard	H410: Very toxic to aquatic life with long lasting effects

Sub-chronic and Chronic Toxicity

No-Observed-Adverse-Effect-Levels (NOAELs) from repeated dose studies (28-day, 90-day, or chronic) for **Iberin** have not been identified in the reviewed literature. Such studies are crucial for determining safe exposure levels for long-term administration.

Genotoxicity

Specific genotoxicity data for **Iberin** from standard assays such as the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus test are not available in the public domain.

Carcinogenicity

Carcinogenicity bioassays in rodents have not been found for **Iberin** in the available literature.

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)

A study in rats demonstrated that after a 1 mmol/kg oral dose, 1% of the administered **Iberin** was recovered in the urine, indicating that the compound is absorbed from the gastrointestinal

tract.^[1] Comprehensive ADME studies detailing the distribution, metabolism, and excretion pathways of **Iberin** are not currently available.

Experimental Protocols

While specific experimental data for **Iberin** is limited, this section outlines the standard methodologies for key toxicological assessments as per OECD guidelines. These protocols would be essential for a comprehensive safety evaluation of **Iberin**.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

- **Test Principle:** A stepwise procedure with the use of a minimum number of animals per step. The outcome of each step determines the next step.
- **Animal Model:** Typically rats, one sex (usually females) is used.
- **Procedure:**
 - A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
 - A small group of animals (typically 3) is dosed.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - The number of mortalities in a step determines the subsequent step:
 - If mortality is high, the dose for the next step is lowered.
 - If no or low mortality is observed, the dose is increased.
- **Endpoint:** The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

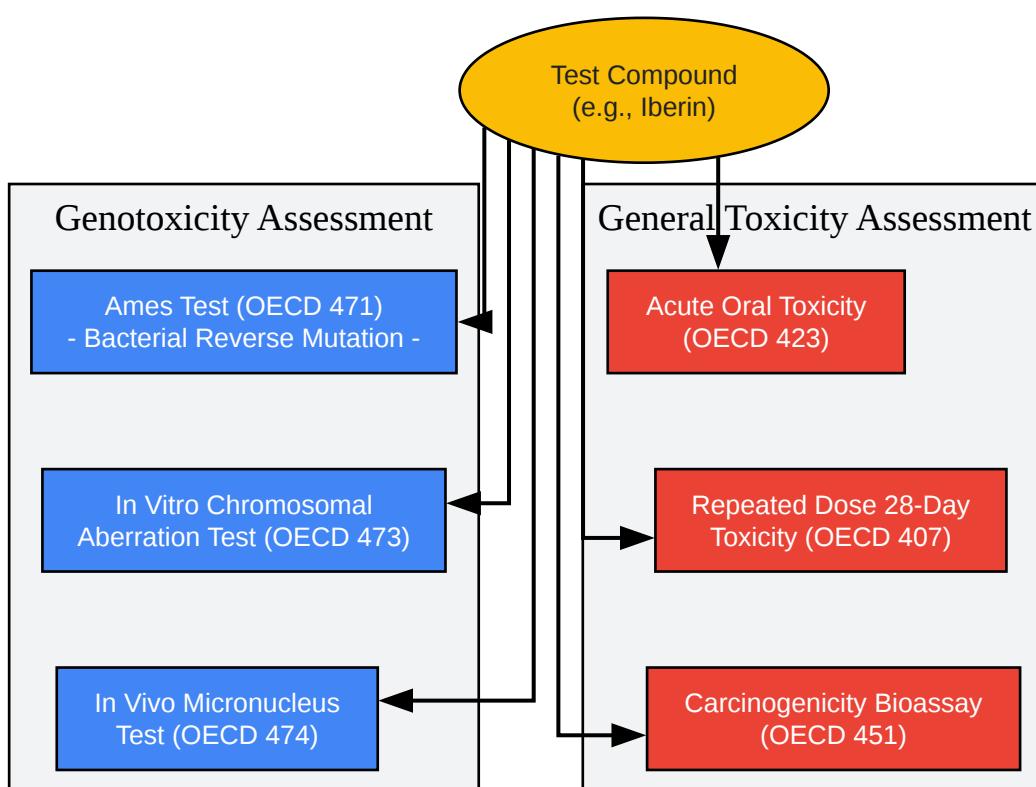
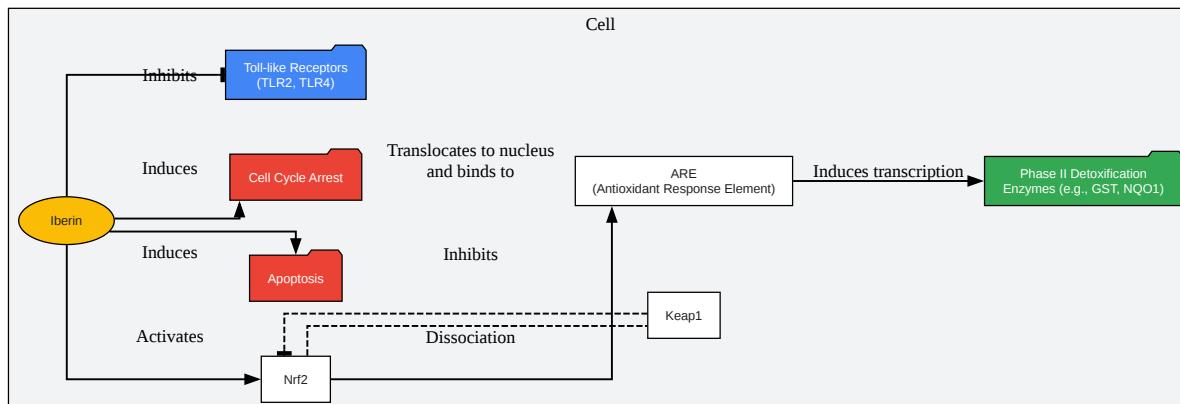
- **Test Principle:** The assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
- **Procedure:**
 - The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).
 - The bacteria are plated on a minimal agar medium.
 - After incubation for 48-72 hours, the number of revertant colonies is counted.
- **Endpoint:** A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

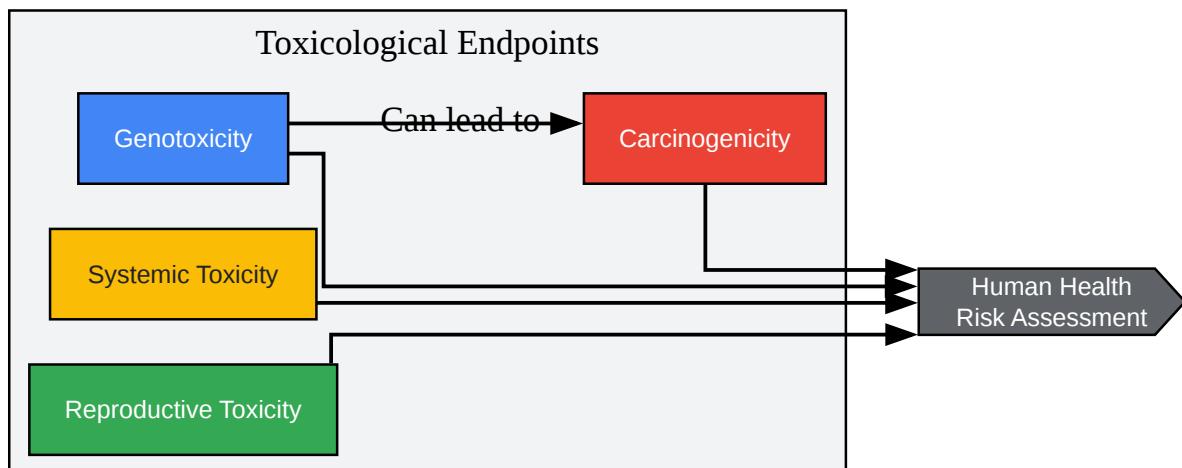
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus.

- **Test Principle:** The assay evaluates the formation of micronuclei in developing erythrocytes (polychromatic erythrocytes - PCEs) in the bone marrow or peripheral blood of treated animals. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the main nucleus during cell division.
- **Animal Model:** Typically mice or rats.
- **Procedure:**
 - Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.

- Bone marrow or peripheral blood is collected at appropriate time points after treatment.
- The cells are stained, and the frequency of micronucleated PCEs is determined.
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates genotoxicity.



Carcinogenicity Studies (OECD 451)


These long-term studies are designed to assess the carcinogenic potential of a substance.

- Test Principle: The test substance is administered daily to groups of animals for a major portion of their lifespan.
- Animal Model: Typically rats and mice of both sexes.
- Procedure:
 - At least three dose levels and a concurrent control group are used, with at least 50 animals per sex per group.
 - The highest dose is typically the Maximum Tolerated Dose (MTD), which causes some toxicity but not significant mortality.
 - Animals are observed for clinical signs and palpable masses throughout the study.
 - At the end of the study (typically 18-24 months for mice and 24 months for rats), a full histopathological examination is performed on all animals.
- Endpoint: A statistically significant increase in the incidence of tumors in any organ of the treated groups compared to the control group indicates carcinogenic potential.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the toxicological assessment of a compound like **Iberin**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Histological and serum biochemical effects of 1-isothiocyanato-3- (methylsulphinyl)-propane in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iberin | C5H9NOS2 | CID 10455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Iberin: A Technical Guide to its Safety Profile and Toxicological Data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674146#iberin-safety-profile-and-toxicological-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com